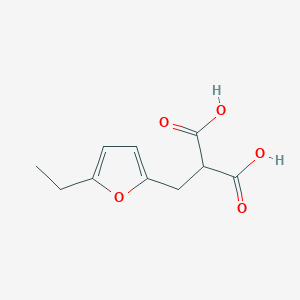
2-((5-Ethylfuran-2-yl)methyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Ethylfuran-2-yl)methyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a furan ring substituted with an ethyl group and a malonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methyl)malonic acid can be achieved through the malonic ester synthesis. This involves the alkylation of diethyl malonate with 5-ethylfuran-2-ylmethyl bromide. The reaction typically proceeds as follows:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with 5-ethylfuran-2-ylmethyl bromide to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, could also be applied to enhance the sustainability of the process .
化学反応の分析
Types of Reactions
2-((5-Ethylfuran-2-yl)methyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The malonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides and other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce dihydrofuran derivatives .
科学的研究の応用
2-((5-Ethylfuran-2-yl)methyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving malonic acid derivatives.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of 2-((5-Ethylfuran-2-yl)methyl)malonic acid involves its interaction with various molecular targets and pathways. The malonic acid moiety can act as a competitive inhibitor of enzymes that utilize malonyl-CoA as a substrate. This inhibition can affect metabolic pathways such as fatty acid synthesis and the citric acid cycle .
類似化合物との比較
Similar Compounds
Methylmalonic acid: A derivative of malonic acid with a methyl group. It is an important intermediate in the metabolism of fats and proteins.
Ethylmalonic acid: Similar to methylmalonic acid but with an ethyl group. It is used in biochemical evaluations and diagnostics.
Phenylmalonic acid: Contains a phenyl group and is used in organic synthesis and as a biochemical marker.
Uniqueness
2-((5-Ethylfuran-2-yl)methyl)malonic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
2-[(5-ethylfuran-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H12O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-4,8H,2,5H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
QYTQFNGKWCPKQN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(O1)CC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




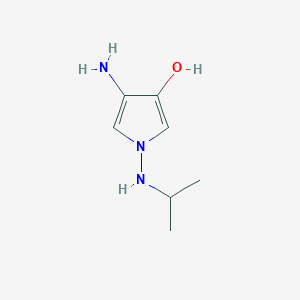
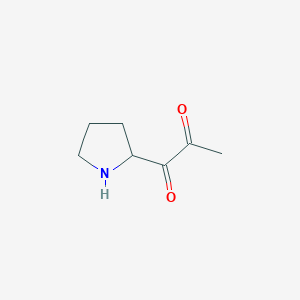

![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
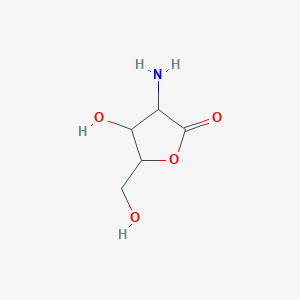
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
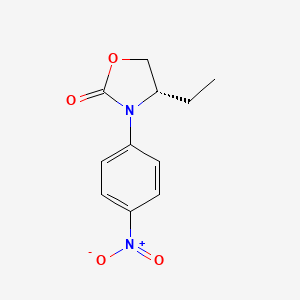

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
